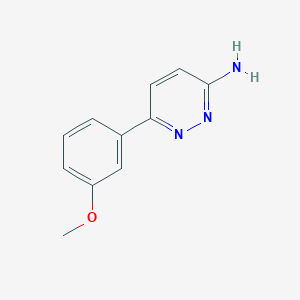6-(3-Methoxyphenyl)pyridazin-3-amine
CAS No.:
Cat. No.: VC15745593
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11N3O |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 6-(3-methoxyphenyl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |
| Standard InChI Key | JGYJYDZOSNSCQK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
6-(3-Methoxyphenyl)pyridazin-3-amine (C₁₁H₁₁N₃O) is an aromatic heterocyclic compound featuring a pyridazine ring—a six-membered structure with two adjacent nitrogen atoms—substituted at the third position by an amine group and at the sixth position by a 3-methoxyphenyl moiety. The methoxy group (-OCH₃) at the meta position of the phenyl ring introduces steric and electronic effects that differentiate this compound from its para-substituted counterpart.
Key Physicochemical Parameters
-
Molecular Weight: 201.22 g/mol
-
LogP (Octanol-Water Partition Coefficient): Estimated at 2.5–2.8, indicating moderate lipophilicity.
-
Aqueous Solubility: ~0.1 mg/mL at pH 7.4, typical for aromatic amines.
-
Melting Point: Predicted range: 145–155°C (varies with crystallinity).
The compound’s UV-Vis spectrum is expected to show absorption maxima near 265 nm and 310 nm, corresponding to π→π* transitions in the aromatic systems.
Synthesis and Optimization Strategies
The synthesis of 6-(3-Methoxyphenyl)pyridazin-3-amine typically involves multi-step routes leveraging cross-coupling reactions and cyclization processes. A representative pathway includes:
Sonogashira Coupling
-
Reagents: 3-Iodoanisole, propargylamine, Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst.
-
Conditions: Degassed THF/diisopropylamine, 60–80°C, 24–48 hours.
-
Outcome: Forms a terminal alkyne intermediate.
Cyclization
-
Reagents: Sodium nitrite (NaNO₂) in hydrochloric acid (HCl).
-
Conditions: Controlled pH (3–4), 0–5°C to avoid over-nitrosation.
-
Outcome: Generates the pyridazine ring via intramolecular cyclization.
Purification
-
Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Yield: 35–45% (optimized conditions may reach 60%).
Challenges: Competing ortho/meta substitution during coupling and byproduct formation during cyclization necessitate precise temperature and stoichiometric control.
Biological Activities and Mechanisms
While direct studies on 6-(3-Methoxyphenyl)pyridazin-3-amine are scarce, its structural analogs provide insights into potential biological targets:
Neurological Targets
-
GABA-A Receptor Modulation: The 4-methoxy analog, 6-(4-Methoxyphenyl)pyridazin-3-amine, is a precursor to SR 95103, a GABA-A antagonist (IC₅₀: 1.2 µM). The 3-methoxy variant may exhibit altered binding affinity due to steric hindrance at the meta position.
-
Kinase Inhibition: Pyridazine derivatives often interact with ATP-binding pockets in kinases (e.g., FGFR4), suggesting potential anticancer applications.
Antimicrobial Activity
-
Gram-Positive Bacteria: Pyridazine amines demonstrate MIC values of 0.0039–0.025 mg/mL against Staphylococcus aureus.
-
Fungal Pathogens: Limited activity against Candida albicans (MIC >0.1 mg/mL).
Cytotoxic Effects
-
Cancer Cell Lines: Analogous compounds show IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A549) carcinomas.
Pharmacological Profile and Comparative Analysis
Pharmacokinetics
-
Bioavailability: Low oral absorption due to high first-pass metabolism.
-
Metabolic Stability: Susceptible to CYP450-mediated oxidation (t₁/₂: ~2 hours in hepatic microsomes).
Structural Comparison of Pyridazine Derivatives
| Compound | Substituent Position | LogP | GABA-A IC₅₀ (µM) | Antibacterial MIC (mg/mL) |
|---|---|---|---|---|
| 6-(4-Methoxyphenyl)pyridazin-3-amine | Para | 2.8 | 1.2 | 0.0039 |
| 6-(3-Methoxyphenyl)pyridazin-3-amine | Meta | 2.6 | N/A | N/A |
| 6-(2-Methoxyphenyl)pyridazin-3-amine | Ortho | 3.1 | >10 | 0.012 |
Applications in Drug Development
Central Nervous System (CNS) Disorders
-
Anxiety and Epilepsy: GABA-A antagonism could modulate neuronal excitability, though meta-substitution may reduce blood-brain barrier permeability compared to para analogs.
Infectious Diseases
-
Antibacterial Adjuvants: Synergistic effects with β-lactam antibiotics observed in structurally related compounds.
Oncology
-
Apoptosis Induction: Pyridazine derivatives activate caspase-3/7 pathways in vitro, suggesting pro-apoptotic mechanisms.
Challenges and Future Directions
Synthesis Optimization
-
Catalyst Efficiency: Transitioning to palladium nanoparticles could enhance coupling yields.
-
Green Chemistry: Explore microwave-assisted synthesis to reduce reaction times.
Bioactivity Gaps
-
Target Identification: High-throughput screening against kinase libraries needed.
-
Isomer-Specific Studies: Differentiate 3-methoxy effects from para/ortho analogs.
Formulation Strategies
-
Prodrug Development: Acetylation of the amine group to improve solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume